Product packaging for Dihydroproscar(Cat. No.:CAS No. 98319-24-5)

Dihydroproscar

Cat. No.: B195192
CAS No.: 98319-24-5
M. Wt: 374.6 g/mol
InChI Key: ZOIUUCNFVDJSJK-WSBQPABSSA-N
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Description

The reduced product of Finasteride. Finasteride is a 4-azasteroid analog of testosterone that competitively blocks type II 5α-reductase activity with 100-fold greater affinity than for the type I enzyme.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H38N2O2 B195192 Dihydroproscar CAS No. 98319-24-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h14-18H,6-13H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIUUCNFVDJSJK-WSBQPABSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(CCC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(CCC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432068
Record name Dihydroproscar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98319-24-5
Record name Dihydrofinasteride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098319245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroproscar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(tert-butyl)-4a,6a-dimethyl-2- oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROFINASTERIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXO6UEY0UP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Nomenclature and Structural Context Within Steroid Metabolism Modulators

Definition and Chemical Identity in Research Context

Dihydroproscar is scientifically recognized as the reduced form of Finasteride (B1672673). fda.govchemicalbook.com In research and pharmaceutical contexts, it is more commonly referred to by its chemical name, Dihydrofinasteride. medkoo.comdaicelpharmastandards.com It is also identified as Finasteride EP Impurity A. medkoo.compharmaffiliates.com The compound is characterized by the chemical formula C23H38N2O2 and a molecular weight of approximately 374.56 g/mol . chemicalbook.compharmaffiliates.com

The chemical identity of this compound is well-defined, with a unique CAS number of 98319-24-5. pharmaffiliates.comlgcstandards.com Its systematic IUPAC name is (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(tert-butyl)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide. daicelpharmastandards.com This precise nomenclature and unique identifiers are crucial for its unambiguous identification in scientific studies and regulatory documentation.

Table 1: Chemical Identifiers for this compound

Identifier Value
Common Name This compound, Dihydrofinasteride chemicalbook.commedkoo.com
Systematic Name (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(tert-butyl)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide daicelpharmastandards.com
CAS Number 98319-24-5 pharmaffiliates.comlgcstandards.com
Molecular Formula C23H38N2O2 chemicalbook.compharmaffiliates.com
Molecular Weight 374.56 g/mol pharmaffiliates.com

Relationship to 4-Aza-Steroid Inhibitors

This compound belongs to the 4-azasteroid class of compounds, which are synthetic steroids where a nitrogen atom replaces a carbon at the 4-position of the steroid A-ring. proteopedia.orgbris.ac.uk This structural modification is a hallmark of a class of potent inhibitors of the enzyme 5α-reductase. nih.gov The parent compound, Finasteride, is a well-known 4-azasteroid and a specific inhibitor of 5α-reductase. nih.govdrugbank.com

The 4-aza-steroid structure is fundamental to the mechanism of action of these inhibitors. nih.gov These compounds act as competitive inhibitors of 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). drugbank.comyoutube.com The presence of the nitrogen atom in the A-ring is a key feature that contributes to the inhibitory activity of this class of molecules. bris.ac.uk As a derivative of Finasteride, this compound shares this core 4-azasteroid structure.

Position within the Finasteride Metabolic Pathway

This compound is the primary metabolic product of Finasteride through the action of the 5α-reductase enzyme itself. pfsfoundation.orgnih.gov Finasteride acts as a mechanism-based inhibitor, meaning it is a substrate for the enzyme it inhibits. chemicalbook.compfsfoundation.org The metabolic process involves the enzyme-catalyzed reduction of Finasteride. proteopedia.org

The biotransformation of finasteride is a complex process. nih.gov In the inhibitory mechanism, Finasteride is accepted as an alternative substrate by 5α-reductase and is reduced to dihydrofinasteride. nih.gov This reduction occurs via an enzyme-bound NADP-dihydrofinasteride adduct. pfsfoundation.orgnih.gov This intermediate is exceptionally stable, and its slow dissociation ultimately releases Dihydrofinasteride. pfsfoundation.org The formation of this stable adduct is a key feature of finasteride's potent, mechanism-based inhibition. pfsfoundation.org

This compound plays a significant role in the understanding of 5α-reductase inhibition. Its formation is an integral part of the mechanism by which Finasteride inhibits the enzyme. chemicalbook.compfsfoundation.org Research has shown that Dihydrofinasteride itself possesses inhibitory activity against 5α-reductase. ncats.io

Studies have investigated the inhibitory potential of Dihydrofinasteride. While Finasteride is a potent inhibitor of type II 5α-reductase, research indicates that Dihydrofinasteride also exhibits inhibitory effects. bris.ac.ukncats.io The formation of the NADP-dihydrofinasteride adduct is a critical step in the potent inhibition of the enzyme by finasteride. pfsfoundation.org The subsequent release of Dihydrofinasteride means that this metabolite is present in systems where finasteride is active. pfsfoundation.org Therefore, understanding the properties and activity of this compound is essential for a complete picture of the pharmacological effects of finasteride.

Table 2: Research Context of this compound in 5α-Reductase Inhibition

Aspect Description
Role in Finasteride's Mechanism Product of the mechanism-based inhibition of 5α-reductase by Finasteride. chemicalbook.compfsfoundation.org
Intermediate Formation Formed following the dissociation of a stable enzyme-NADP-dihydrofinasteride adduct. pfsfoundation.orgnih.gov
Inhibitory Activity Exhibits inhibitory activity against 5α-reductase. ncats.io
Research Significance Its study is crucial for a comprehensive understanding of the pharmacology of Finasteride.

Preclinical and in Vitro Studies of Dihydroproscar S Biological Activity

Cellular Models for Androgen-Dependent Processes

In vitro cell culture systems are fundamental tools for dissecting the molecular mechanisms of DHT action at the cellular level. These models allow for controlled experiments to observe the direct effects of DHT on cell proliferation, differentiation, and gene expression.

Prostate cancer cell lines are extensively used to study the role of androgens in prostate biology and disease. The LNCaP cell line, which expresses a functional androgen receptor, is particularly sensitive to DHT.

Studies have demonstrated that DHT stimulates the proliferation of LNCaP cells. nih.gov Furthermore, DHT enhances the transcriptional activity of the androgen receptor in these cells. nih.gov Co-treatment of LNCaP cells with DHT can synergistically increase cell proliferation. nih.gov In castration-resistant prostate cancer cell models like C4-2, which are derived from LNCaP, the cellular metabolism of DHT is altered. While LNCaP cells rapidly inactivate DHT through glucuronidation, C4-2 cells are deficient in this process, leading to a persistence of free DHT that sustains androgen signaling. nih.gov

Other prostate cell lines, such as PC-3 and DU-145, are generally considered androgen-insensitive and lack significant AR expression, making them less responsive to the direct proliferative effects of DHT. plos.org However, some studies have shown that even cell lines with low AR expression, like PC3, can exhibit responses to androgens, suggesting complex signaling pathways. plos.org

Table 1: Effect of Dihydrotestosterone (B1667394) (DHT) on Prostate Cancer Cell Lines

Cell Line Androgen Receptor (AR) Status Proliferative Response to DHT Key DHT-Mediated Activity
LNCaP AR-Positive, Androgen-Sensitive Stimulation of proliferation nih.gov Promotes AR nuclear translocation and transcriptional activity nih.gov
C4-2 AR-Positive, Castration-Resistant Sustained proliferation Deficient in DHT inactivation, leading to persistent androgen signaling nih.gov
PC-3 AR-Negative/Low Expression Minimal Used as a model for androgen-independent prostate cancer researchgate.net

| DU-145 | AR-Negative | None | Used as a model for androgen-independent prostate cancer plos.org |

Dermal papilla cells (DPCs), a type of mesenchymal cell found at the base of hair follicles, are key regulators of hair growth and cycling. nih.govcellapplications.com They are a primary target for androgens in conditions like androgenetic alopecia (male pattern baldness).

In vitro studies using cultured human DPCs show that DHT can negatively impact the hair growth cycle. DHT treatment has been found to inhibit the proliferation of DPCs, particularly when co-cultured with other hair follicle cells like outer root sheath (ORS) cells. nih.govnih.gov This inhibitory effect is believed to be mediated by the secretion of paracrine factors from the DPCs that act on surrounding epithelial cells. For instance, DHT can induce the expression of inhibitory factors like interleukin-6 (IL-6) in DPCs, which in turn can suppress the growth of hair follicular keratinocytes. nih.gov Transcriptome analysis of DHT-treated DPCs has revealed changes in the expression of genes related to chemokines and other signaling molecules, providing insight into the molecular mechanisms underlying androgen-induced hair loss. nih.gov

Animal Models for Androgen-Mediated Conditions

Animal models are indispensable for studying the systemic and long-term effects of DHT on androgen-mediated conditions, providing a more complex biological context than cell culture systems.

Benign prostatic hyperplasia (BPH) is commonly modeled in rodents by administering androgens. Daily administration of testosterone (B1683101) propionate (B1217596) to rats leads to a significant increase in prostate weight and induces histological changes characteristic of BPH, such as glandular hyperplasia and increased epithelial thickness. nih.govnih.gov This effect is largely mediated by the conversion of testosterone to the more potent DHT within the prostate tissue by the enzyme 5α-reductase. plos.org

In these models, the increase in prostate size is directly correlated with elevated levels of both serum and intraprostatic DHT. nih.govmdpi.com Studies have shown that testosterone administration can lead to a nearly twofold increase in prostate weight compared to controls. nih.gov Histopathological examination reveals that the prostate tissue in these animals shows significant proliferation of both epithelial and stromal cells. nih.gov These models are crucial for evaluating the central role of DHT in the pathophysiology of BPH. nih.govnih.gov

Table 2: Effects of Androgen Administration in a Rat Model of Benign Prostatic Hyperplasia (BPH)

Parameter Control Group Testosterone-Induced BPH Group Key Finding
Prostate Weight (mg) 989.3 ± 81.0 1,908.3 ± 125.6 Significant increase in prostate mass nih.gov
Epithelial Thickness (µm) 14.0 ± 5.2 60.7 ± 15.0 Marked hyperplasia of glandular epithelium nih.gov

| Prostatic DHT Levels | Baseline | Significantly Increased | Demonstrates the accumulation of DHT in the target tissue nih.gov |

Data are representative values from cited studies and may vary based on specific experimental protocols.

The stumptail macaque (Macaca arctoides) is a valuable animal model for studying androgenetic alopecia as they exhibit age-dependent frontal balding similar to humans. Studies on these animals have shown the profound impact of androgens on hair follicles. While not directly administering DHT, studies using 5α-reductase inhibitors to block DHT production have provided inverse evidence of its effects. Reducing serum DHT levels by 60-70% in these monkeys led to a significant increase in hair weight and mean follicle length, demonstrating that DHT is a key factor in promoting hair loss in this model. nih.govresearchgate.net

In mice, DHT has been shown to regulate hair growth through its interaction with the Wnt/β-catenin signaling pathway. nih.gov The impact of DHT on hair follicle growth can vary depending on its concentration. High concentrations of DHT can have a negative influence on hair follicles, an effect that can be weakened by the activation of the Wnt/β-catenin pathway. nih.gov These studies highlight that DHT's biological activity in hair follicles is complex and involves cross-talk with other critical signaling pathways that govern cell fate and proliferation. nih.gov

Gene Expression and Proteomic Profiling in Response to Dihydroproscar Exposure

To understand the global molecular changes induced by DHT, researchers employ high-throughput techniques like transcriptomics (RNA sequencing) and proteomics (mass spectrometry). These methods provide a comprehensive snapshot of the genes and proteins whose expression levels are altered following DHT exposure.

In prostate cancer cell lines, microarray and RNA-sequencing analyses have identified a large number of androgen-regulated genes. plos.org Upon DHT stimulation, the androgen receptor binds to specific DNA sequences known as androgen response elements (AREs), leading to either the activation or repression of target gene transcription. These target genes are involved in a wide range of cellular processes, including cell cycle progression, apoptosis, and metabolism. nih.govmdpi.com For example, classic AR target genes like PSA (prostate-specific antigen) are significantly upregulated.

Similarly, in dermal papilla cells, transcriptomic analysis has identified specific molecular signatures associated with DHT treatment. These studies have revealed that DHT alters the expression of genes involved in key signaling pathways, including those for chemokines and transcription factors, which contribute to the miniaturization of hair follicles. nih.gov

Proteomic profiling complements gene expression data by analyzing changes at the protein level. longdom.orgresearchgate.net In prostate tissue, proteomics can identify proteins involved in steroid metabolism, cell signaling, and the structural components of the tissue that are altered in response to DHT. nih.gov For instance, the expression of enzymes involved in androgen synthesis and inactivation can be quantified. nih.gov This integrated "multi-omics" approach provides a more complete picture of the cellular response to DHT, identifying critical pathways and potential nodes for therapeutic intervention. nih.gov

Pharmacokinetic and Metabolic Research Pertaining to Dihydroproscar

Absorption, Distribution, and Elimination Research

Direct pharmacokinetic data specifically detailing the absorption, distribution, and elimination of Dihydroproscar as a standalone compound is not extensively documented. However, as a metabolite of finasteride (B1672673), its presence in various biological compartments is a consequence of finasteride's own pharmacokinetic properties.

Finasteride itself is well-absorbed following oral administration, with human bioavailability reported at approximately 80% fda.gov. Once absorbed, finasteride is widely distributed throughout the body, crossing the blood-brain barrier and exhibiting significant plasma protein binding, estimated at around 90% hres.ca. The volume of distribution for finasteride in humans is approximately 76 liters hres.ca. Elimination of finasteride from plasma occurs with a mean terminal half-life ranging from 4.5 to 8 hours, depending on age fda.gov. The clearance of finasteride is reported to be around 165 mL/min hres.cafda.gov. These parameters indicate that finasteride, and by extension its metabolite this compound, would be present in systemic circulation and various tissues where finasteride is distributed and subsequently metabolized.

Table 1: Finasteride Pharmacokinetic Parameters in Humans

ParameterValueReference
Oral Bioavailability~80% fda.gov
Plasma Clearance~165 mL/min hres.cafda.gov
Terminal Half-life~4.5-8 hours fda.gov
Volume of Distribution~76 liters hres.ca
Plasma Protein Binding~90% hres.ca

Metabolic Fate and Biotransformation Studies

The metabolic fate of this compound is primarily characterized by its formation from finasteride. Research has elucidated the enzymatic pathways responsible for this conversion.

This compound is formed through the enzymatic reduction of finasteride by the enzyme 5α-reductase fda.govhres.canih.govhres.caacs.org. This process involves finasteride acting as a substrate, leading to its reduction and the formation of an enzyme-bound NADP–dihydrofinasteride adduct fda.govhres.canih.govhres.caacs.org. Finasteride is known to inhibit both Type 1 and Type 2 isoforms of 5α-reductase, with a significantly higher affinity for the Type 2 isoform, which is predominantly found in the prostate fda.govnih.govhres.canih.govwikipedia.org. The conversion of finasteride to dihydrofinasteride is a key step in the mechanism of action of finasteride, as this metabolite is integral to the enzyme inhibition process fda.govhres.canih.govhres.caacs.org.

Table 2: Finasteride 5α-Reductase Inhibition IC50 Values

Enzyme IsoformSpeciesIC50 (nM)Reference
Type 1Human670 fda.gov
Type 2Human4 fda.gov
Type 1Rhesus Monkey780 fda.gov
Type 2Rhesus Monkey17 fda.gov

The available literature primarily details the biotransformation of finasteride into this compound. Information concerning the subsequent metabolism or further biotransformation of this compound itself is not extensively reported. Research has identified other metabolites of finasteride, such as ω-hydroxyfinasteride and ω-oic acid finasteride, which are products of Phase I metabolism mediated by cytochrome P450 enzymes nih.gov. However, specific pathways or enzymes responsible for the further metabolism of this compound have not been a significant focus of published research.

Bioavailability and Tissue Distribution Research in Preclinical Models

Preclinical studies employing animal models have been instrumental in understanding the distribution of finasteride and, by extension, the likely distribution of its metabolite, this compound. Studies in rats and rhesus monkeys have provided insights into tissue distribution patterns.

In preclinical models, finasteride has been shown to distribute to various tissues, including the liver, fat pads, intestines, prostate, kidneys, testes, and heart fda.gov. The distribution of 5α-reductase isoforms also varies across tissues and species, influencing where finasteride metabolism, and thus this compound formation, is likely to occur fda.govcanterbury.ac.nz. For instance, the Type 2 5α-reductase isoform, which is crucial for finasteride's action and this compound's formation, is predominantly found in the prostate, epididymis, and hair follicles in humans fda.gov. Conversely, Type 1 is more prevalent in sebaceous glands and the liver fda.gov.

While specific bioavailability data for this compound in preclinical models is not available, its presence in tissues would be dictated by the distribution of finasteride and the activity of the metabolizing enzymes. Studies on finasteride's distribution in animal models provide the foundational context for understanding where this compound might be found following finasteride administration.

Investigation of Adverse Biological Events and Post Treatment Syndromes Associated with 5α Reductase Inhibition

Epidemiological and Cohort Studies on Sexual Dysfunctions

Epidemiological and cohort studies have investigated the prevalence and nature of sexual dysfunctions reported by individuals using 5α-reductase inhibitors. These studies aim to provide statistical data on the occurrence of such effects in larger populations.

Research on Erectile Dysfunction and Libido Alterations

Studies indicate that sexual side effects, including erectile dysfunction (ED) and decreased libido, are among the most consistently reported adverse effects of finasteride (B1672673). While some studies suggest these effects are transient and resolve upon discontinuation or with continued use, others point to the possibility of persistent symptoms.

A pooled summary of randomized, placebo-controlled trials involving over 62,000 participants indicated slightly increased rates of decreased libido (1.5%) and erectile dysfunction (1.6%) compared to placebo researchgate.net.

A retrospective cohort study of 1,390 men treated with finasteride found a higher rate of persistent sexual dysfunction (PSD) compared to a control group, with an adjusted hazard ratio of 1.62 umk.pl.

One study reported that approximately 4.2-15.8% of men experienced erectile dysfunction when taking finasteride for hair loss, with the highest quality study suggesting a rate of 15.8% droracle.ai.

Conversely, some studies, particularly those focusing on finasteride for androgenetic alopecia (AGA), have not found a material increase in the risk of incident erectile dysfunction compared to unexposed men nih.govbmj.com.

Studies on Ejaculatory Dysfunction

Ejaculatory dysfunction, including reduced ejaculatory volume, has also been reported in association with finasteride use.

The Finasteride Male Pattern Hair Loss Study noted a slightly higher prevalence of reduced ejaculatory volume in finasteride recipients compared to placebo umk.pl.

Clinical trials report prevalence rates for ejaculation disorders with finasteride use ranging from 2.1% to 7.7% nih.govnih.gov.

A comprehensive review found that finasteride is infrequently associated with problems of ejaculation, with rates reported between 2.1% and 7.7% nih.govnih.gov.

Neuropsychiatric Research and Mood Disorders

Research has explored potential links between 5α-reductase inhibitors and neuropsychiatric conditions, including mood disorders.

Investigation of Depression and Suicidal Ideation Linkages

Several studies have investigated the association between finasteride use and depression, anxiety, and suicidal ideation.

A systematic review indicated that finasteride users were significantly more likely to experience depressive symptoms (3.33%) compared to non-users (2.54%) elevate-derm.comexamine.com.

The risk of suicidal ideation or behavior was also reported as higher among finasteride users (21.2%) versus non-users (14.0%) in some analyses elevate-derm.comexamine.com.

Pharmacovigilance data analysis revealed disproportionate safety signals for finasteride concerning depression and suicidality, particularly in younger men (aged 45 and under) treated for hair loss pfsfoundation.orgnews-medical.net.

However, some large studies have found no evidence of an association between finasteride exposure and the risk of depression or suicide, particularly in older men treated for BPH or in those without a psychiatric history wimpoleclinic.com.

Reports to the FDA's Adverse Event Reporting System (FAERS) showed an increase in signals for neuropsychiatric adverse events linked to finasteride from 2013 onwards, coinciding with increased public awareness of post-finasteride syndrome elevate-derm.com.

Studies on Cognitive Impairment

Concerns have been raised regarding the potential for finasteride to cause cognitive dysfunction, particularly affecting memory and attention.

A disproportionality analysis of global pharmacovigilance data found a significant association between finasteride use and cognitive dysfunction, with a reporting odds ratio (rOR) of 5.43 researchgate.nettandfonline.com.

This study indicated that younger patients (under 45 years) and those treated for alopecia reported more cognitive dysfunctions researchgate.nettandfonline.com.

Specific cognitive issues identified in pharmacovigilance data included learning disorders, cognitive disorders, thought blocking, and disturbance in attention pfsfoundation.org.

Preclinical studies in rats suggest that finasteride may disrupt the cholinergic system, which is critical for cognitive functions like memory and learning sidefxhub.com.

Post-Finasteride Syndrome (PFS) Research

Post-Finasteride Syndrome (PFS) refers to a condition characterized by persistent sexual, neuropsychiatric, and physical symptoms that can develop during or after finasteride use and may continue even after discontinuation of the drug. Research into PFS is ongoing, with studies attempting to define its characteristics and potential underlying mechanisms.

PFS is described as a condition with symptoms that persist indefinitely and, in many cases, worsen after drug discontinuation fda.gov.

Symptoms commonly reported in PFS include sexual dysfunctions (low libido, erectile dysfunction, decreased arousal, difficulty achieving orgasm), depression, anxiety, and cognitive complaints fda.govsci-hub.se.

While the exact mechanism is unclear, research has suggested an over-expressed androgen receptor and deregulation in the epigenome of PFS patients, with affected gene clusters correlating with reported symptoms fda.gov.

Some studies have reported persistent sexual side effects in a significant percentage of men, even years after discontinuing finasteride droracle.ai.

However, the existence of PFS as a distinct nosological entity is still debated, and high-quality evidence supporting a causal link for persistent symptoms remains limited sci-hub.senih.gov.

Characterization of Persistent Symptoms

Persistent symptoms following the discontinuation of 5α-reductase inhibitors have been documented, encompassing a range of sexual, physical, and neuropsychiatric manifestations. These symptoms, which can persist for months or even years after the cessation of treatment, have led to the recognition of Post-Finasteride Syndrome (PFS) as a potential clinical concern. Studies indicate that these persistent issues can affect libido, erectile function, and orgasm, alongside mood alterations and cognitive complaints. Some research also points to potential structural changes in penile tissue following prolonged exposure.

While the exact incidence and diagnostic criteria for PFS remain under investigation, reports suggest that susceptible individuals may experience these symptoms even after short-term or low-dose exposure. The persistence of these effects, even after drug withdrawal, is a key characteristic noted in clinical observations and patient-reported outcomes.

Neuroendocrine and Molecular Basis Investigations of PFS

The underlying mechanisms of Post-Finasteride Syndrome are an active area of research. Investigations have explored alterations in neurosteroid levels, with studies suggesting that 5ARIs can lead to decreased levels of neuroactive steroids like allopregnanolone, which are known to influence mood, cognition, and libido. Changes in gene expression and epigenetic modifications, such as altered methylation in androgen receptor regulatory regions, are also being examined as potential contributors to the diverse symptoms observed in PFS.

Research has also looked into hormonal and genetic factors. Some studies have indicated that while serum testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) levels may normalize after discontinuation, persistent symptoms might not correlate with these normalized levels. Investigations into androgen receptor density and gene expression patterns in affected individuals are ongoing to elucidate the molecular basis of these persistent effects.

Other Systemic Effects Research

Beyond the constellation of symptoms associated with PFS, research has also focused on other systemic effects of 5α-reductase inhibition.

Studies on Gynaecomastia Incidence

Gynecomastia, the enlargement of breast tissue in males, has been identified as a potential side effect of 5α-reductase inhibitors. Meta-analyses of clinical trials indicate that 5ARIs are associated with an increased risk of gynecomastia compared to placebo.

Table 1: Incidence of Gynecomastia Associated with 5α-Reductase Inhibitors

Drug ClassOdds Ratio (95% CI)Number of TrialsNumber of Participants
5α-reductase inhibitors1.77 (1.53–2.06)634,860
Finasteride (specific)5.33 (4.90–5.81)Data miningN/A
Dutasteride (B1684494) (specific)17.18 (15.55–18.89)Data miningN/A

Note: Data for specific drugs (Finasteride, Dutasteride) are derived from data mining analyses of adverse event reports, while the broader category is from systematic reviews of randomized trials.

Studies on high-dose Finasteride for BPH treatment showed a 2-fold greater risk of gynecomastia compared to placebo (3.30% vs. 1.84%). While data on low-dose Finasteride for AGA are less extensive, cases have been reported, with some instances of persistent gynecomastia. The mechanism is thought to involve alterations in the testosterone-to-estradiol ratio.

Liver Function and Metabolic Profile Studies

Research has also investigated the impact of 5α-reductase inhibitors on liver function and metabolic profiles. Studies suggest that these inhibitors, particularly Dutasteride, may influence metabolic pathways.

Table 2: Metabolic Effects of 5α-Reductase Inhibitors

FindingFinasterideDutasterideCitation(s)
Hepatic Insulin (B600854) ResistanceNot significantly increasedIncreased anaisdedermatologia.org.broup.comresearchgate.net
Intrahepatic Lipid AccumulationNot significantly increasedIncreased (associated with de novo lipogenesis) anaisdedermatologia.org.broup.comresearchgate.net
Adipose Tissue Lipid MobilizationNot significantly affectedDecreased oup.comresearchgate.net
Serum Metabolome (Fasted State)Minimal effects notedSignificant effect on lipid metabolism oup.comresearchgate.net
Glycated Hemoglobin (HbA1c)Significant decrease observed after 12 months of 1mg/day treatment researchgate.netnih.govNot specified researchgate.netnih.gov
Insulin Resistance (kITT)Borderline decrease observed after 12 months of 1mg/day treatment researchgate.netnih.govNot specified researchgate.netnih.gov
Total Cholesterol, HDL, LDLInitial increase, stabilized with prolonged treatment researchgate.netnih.govNot specified researchgate.netnih.gov
Association with Metabolic Syndrome/CardiovascularMay contribute to insulin resistance, diabetes, metabolic syndrome anaisdedermatologia.org.brscielo.brMay contribute to insulin resistance, diabetes, metabolic syndrome anaisdedermatologia.org.brscielo.br (more significant with dual inhibition) anaisdedermatologia.org.brscielo.br

Inhibition of 5α-reductase, particularly the dual inhibition by Dutasteride, has been linked to increased intrahepatic lipid accumulation and hepatic insulin resistance. Preclinical studies in rodents suggest that the absence of 5α-reductase type 1 isoenzyme can be associated with hepatic steatosis and insulin resistance. While Finasteride's effects on hepatic lipid metabolism appear less pronounced than Dutasteride's, research indicates potential contributions to insulin resistance and metabolic syndrome. Some studies have also noted mild improvements in glucose metabolism regulation with low-dose Finasteride treatment over 12 months.

Emerging Research Avenues and Therapeutic Innovations

Topical and Localized Delivery System Research

To minimize systemic side effects associated with oral administration, research has increasingly focused on topical and localized delivery systems for Dihydroproscar (Finasteride). eurekaselect.com The goal is to deliver the drug directly to the target tissue, such as hair follicles on the scalp, thereby maximizing local efficacy while reducing systemic absorption. clinikally.comnih.gov

Current research indicates that topical formulations can effectively reduce scalp DHT levels. aventusclinic.comhims.com Studies have explored various delivery vehicles, including solutions, gels, and more advanced nanocarriers. nih.govjddonline.com These advanced systems aim to improve skin penetration and ensure the drug remains at the site of action for a longer duration. sci-hub.sehairlosscure2020.com

Emerging delivery technologies under investigation include:

Liposomes and Niosomes: Vesicular carriers that can encapsulate the drug to enhance its penetration into the skin. clinikally.comnih.gov Liposomal gels have shown promise in maximizing skin penetration. sci-hub.se

Nanoparticles: Polymeric nanoparticles, such as those made from poly D,L-lactic-co-glycolic acid (PLGA), are being developed for sustained, localized release over several weeks. hairlosscure2020.com

Microneedles: Novel dissolving or implantable microneedle array patches are being researched to deliver the drug in a sustained-release manner directly into the skin. hairlosscure2020.com

Gels and Solutions: While simpler, formulations like hydroalcoholic gels and sprays are common. jddonline.com Research has found that certain gel systems, such as those containing poloxamer P407, exhibit high skin penetration. sci-hub.se

A key finding is that topical application can significantly lower DHT levels in the scalp, with some studies suggesting a reduction of up to 70%, which is comparable to or even greater than the reduction seen with oral finasteride (B1672673). aventusclinic.comhims.com The development of an optimal drug-delivery system remains a key area of future research to improve efficacy and patient outcomes. jddonline.comescholarship.org

Table 1: Comparison of Investigational Topical Finasteride Delivery Systems

Delivery System Mechanism Research Findings Reference(s)
Liposomal Systems Lipid-based vesicles for targeted delivery and deeper skin penetration. Delivers finasteride directly to hair follicles, reducing systemic absorption and side effects. clinikally.com
Polymeric Nanoparticles PLGA nanoparticles for sustained, localized drug release. Allows for easier penetration and can maintain drug presence at the site for 5-6 weeks. hairlosscure2020.com
Microneedle Arrays Tip-loaded dissolving patches for sustained release into the skin. A novel method for prolonged, localized drug delivery. hairlosscure2020.com
Gels and Solutions Topical formulations for direct application to the scalp. Can significantly reduce scalp DHT levels; some gel formulations show enhanced skin penetration. jddonline.comsci-hub.se

Combination Therapies and Synergistic Interactions Research

Research has demonstrated that combining this compound (Finasteride) with other therapeutic agents can lead to superior efficacy compared to monotherapy for both androgenetic alopecia and benign prostatic hyperplasia.

For androgenetic alopecia (AGA) , the most studied combination is this compound with topical minoxidil (B1677147). consensus.app A meta-analysis of five randomized controlled trials concluded that this combination therapy has better therapeutic efficacy than either drug used alone. mednet.co.ilnih.gov Patients on combination therapy showed a significantly higher global photographic evaluation score and a greater number of patients experiencing marked improvement in hair growth. consensus.appmednet.co.ilnih.gov One large study reported that 94.1% of men on combination therapy showed improvement, compared to 80.5% with finasteride alone and 59% with minoxidil alone. consensus.app Combining topical finasteride with topical minoxidil has also been shown to be effective. jddonline.com

Table 2: Efficacy of this compound (Finasteride) in Combination Therapies

Condition Combination Key Findings Reference(s)
Androgenetic Alopecia Oral Finasteride + Topical Minoxidil Statistically significant improvement in hair growth compared to monotherapy. 94.1% of patients showed improvement vs. 80.5% (Finasteride alone) and 59% (Minoxidil alone). consensus.appmednet.co.ilnih.gov
Benign Prostatic Hyperplasia Finasteride + Doxazosin (Alpha-blocker) Reduced risk of clinical progression by 66% in the MTOPS trial, significantly better than either drug alone. medscape.comnih.gov
Benign Prostatic Hyperplasia Dutasteride (B1684494) + Tamsulosin (Alpha-blocker) Greater decrease in symptoms and increase in peak urinary flow rates compared to monotherapy in the CombAT study. nih.gov

Genomic and Proteomic Predictors of Response and Adverse Events

The fields of pharmacogenomics and proteomics are opening new avenues for personalizing this compound (Finasteride) therapy by identifying individuals most likely to respond favorably or experience adverse effects.

Genomic Predictors: Research has identified several genetic markers that may predict a patient's response to finasteride.

Androgen Receptor (AR) Gene: Variations in the AR gene, specifically the number of cytosine, adenine, and guanine (B1146940) (CAG) repeats, have been linked to androgen sensitivity. albareyes.comresearchgate.net Studies suggest that a lower number of CAG repeats is associated with an increased response to finasteride for treating androgenetic alopecia in men. albareyes.com One study observed that 70% of men with the best response to the drug had a CAG score below 22. albareyes.com

SRD5A2 Gene: Since this compound targets the 5α-reductase type 2 enzyme, genetic variants (polymorphisms) in the SRD5A2 gene can affect drug efficacy. mdpi.com Certain single-nucleotide polymorphisms (SNPs), like rs523349, are associated with AGA and may predict responsiveness to 5-alpha-reductase inhibitors. mdpi.com

Metabolism Genes (CYP450): Genetic variants in genes responsible for drug metabolism, such as CYP3A4 and CYP3A5, have been significantly associated with serum concentrations of finasteride. plos.org This suggests that an individual's genetic makeup can influence how the drug is processed, potentially affecting both efficacy and the risk of side effects.

Proteomic Predictors: Proteomic studies analyze protein expression to understand the broader molecular effects of a drug, which may explain unexpected adverse events.

Off-Target Identification: Research using computational screening has identified potential "off-target" proteins for finasteride. One such protein is phenylethanolamine N-methyltransferase (PNMT) , the enzyme involved in synthesizing the stress hormone epinephrine. nih.govacs.org The inhibition of PNMT by finasteride has been confirmed in vitro and in vivo and may be linked to some of the reported psychological and sexual side effects. nih.govacs.orgacs.org

Neural Mechanisms: Proteomic analysis of the brain's nucleus accumbens in animal models has been used to explore the neural mechanisms of finasteride. valpo.edu Such studies aim to understand how the drug might contribute to persistent side effects like depression and cognitive complaints, a condition some refer to as post-finasteride syndrome (PFS). researchgate.net

Table 3: Genomic and Proteomic Markers in Finasteride Research

Marker Type Marker Name Association with Finasteride Reference(s)
Genomic Androgen Receptor (AR) Gene (CAG repeats) A lower number of repeats may predict a better therapeutic response in AGA. albareyes.comresearchgate.netnih.gov
Genomic SRD5A2 Gene (SNPs) Variants can affect DHT metabolism and predict responsiveness to treatment. mdpi.commdpi.com
Genomic CYP3A4, CYP3A5 Genes (SNPs) Variants are associated with modifying finasteride serum concentrations. plos.org
Proteomic Phenylethanolamine N-methyltransferase (PNMT) A novel off-target; inhibition may be linked to psychological/sexual side effects. nih.govacs.orgacs.org

Long-Term Safety and Efficacy Monitoring Methodologies

Given that this compound (Finasteride) is often used for extended periods, understanding its long-term safety and efficacy is crucial. jcadonline.com Research in this area focuses on establishing robust monitoring methodologies and clarifying risks over time.

Monitoring methodologies for patients on long-term 5-ARI therapy are a focus of clinical guidelines. nih.gov A critical aspect is the effect on prostate-specific antigen (PSA) levels. Finasteride and dutasteride can reduce serum PSA values by as much as 50%. medscape.com Therefore, healthcare professionals must establish a new baseline PSA level after approximately 6 months of therapy and interpret subsequent changes accordingly to ensure proper prostate cancer screening. medscape.comnih.gov

There is also ongoing research into the long-term adverse effects reported by some patients, sometimes termed "post-finasteride syndrome," which can include persistent sexual, psychological, and physical complaints even after discontinuing the drug. nih.govjcadonline.comactasdermo.org The lack of extensive long-term data, especially in women, highlights the need for future studies to fully assess adverse events with chronic use. jcadonline.com

Development of Novel 5α-Reductase Inhibitors with Modified Profiles

The development of this compound (Finasteride) and later Dutasteride paved the way for research into novel 5α-reductase inhibitors with modified profiles. wikipedia.org The primary goals of this research are to improve efficacy, enhance selectivity for different enzyme isozymes, and reduce adverse effects. researchgate.net

There are three known isozymes of 5α-reductase (Type 1, 2, and 3). medcraveonline.com Finasteride primarily inhibits Type 2, while dutasteride is a dual inhibitor of Type 1 and 2. wikipedia.orgnih.gov The discovery that these isozymes are expressed differently in various tissues (e.g., Type 1 in skin, Type 2 in the prostate) has spurred the design of inhibitors with varying selectivity. medcraveonline.com

The development of novel inhibitors follows several strategies:

Steroidal Inhibitors: These are often modifications of natural steroid structures. Azasteroids, like finasteride and dutasteride, are created by substituting a carbon atom with a nitrogen atom in the steroid ring. wikipedia.org Epristeride, a noncompetitive inhibitor marketed in China, is another example. wikipedia.org

Non-steroidal Inhibitors: To move away from the steroid structure and its potential for hormonal side effects, researchers are developing non-steroidal 5-ARIs. wikipedia.org An example includes compounds based on a benzo(c)quinolizinone structure. wikipedia.org

In Silico Design and Screening: Modern drug development heavily relies on computational methods. In silico techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to screen large libraries of compounds (like the NCI Diversity Set-II) to identify promising new lead molecules that could potently inhibit the 5α-reductase enzyme. medcraveonline.comajol.info These methods help predict the efficacy and potential toxicity of novel compounds before they are synthesized and tested in the lab. ajol.info

This research aims to create a new generation of 5α-reductase inhibitors that could offer more targeted treatment for conditions like BPH, prostate cancer, and alopecia with an improved safety profile. researchgate.netmedcraveonline.com

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for Dihydroproscar, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is synthesized via catalytic hydrogenation of finasteride intermediates or through stereoselective alkylation of 4-aza-5α-androstan-3-one derivatives. Key parameters include temperature (optimized at 25–30°C for hydrogenation ), solvent selection (e.g., dichloromethane for minimizing side reactions), and catalyst choice (e.g., palladium on carbon for hydrogenolysis). Purity (>98%) is validated via HPLC with UV detection at 210 nm, as detailed in CAS 98319-24-5 analytical reports .
ParameterOptimal ConditionImpact on Yield/Purity
Temperature25–30°CHigher temps risk decomposition
SolventDichloromethaneReduces polar byproducts
CatalystPd/C (5% w/w)Ensures complete hydrogenation

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in its stereochemistry?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms the tertiary-butyl group (δ 1.2–1.4 ppm) and carbonyl resonance (δ 207 ppm). X-ray crystallography resolves stereochemical ambiguities at C17β, critical for its activity as a finasteride precursor . Mass spectrometry (ESI-MS) verifies molecular weight (374.56 g/mol) with a tolerance of ±0.01% .

Advanced Research Questions

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis, and how are inconsistencies statistically analyzed?

  • Methodological Answer : Variability arises from impurities in starting materials (e.g., residual solvents) or incomplete hydrogenation. A nested ANOVA design identifies significant factors: catalyst age (p < 0.01) and solvent purity (p < 0.05). Quality control protocols mandate Gas Chromatography (GC) headspace analysis for residual solvents (e.g., toluene ≤ 500 ppm) and ICP-MS for catalyst metal residues .

Q. How do researchers reconcile contradictory data on this compound’s stability under varying pH conditions?

  • Methodological Answer : Contradictions in stability studies (e.g., degradation at pH < 3 vs. pH 5–7) stem from differing buffer systems. Accelerated stability testing (40°C/75% RH for 6 months) with UPLC-PDA quantification reveals that citrate buffers induce hydrolysis, while phosphate buffers stabilize the compound. Statistical significance (p < 0.001) is assessed via pairwise t-tests with Bonferroni correction .

Q. What computational models predict this compound’s reactivity in novel catalytic systems, and how are these validated experimentally?

  • Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model transition states in hydrogenation reactions, predicting activation energies (±2 kcal/mol accuracy). Experimental validation uses in-situ IR spectroscopy to monitor carbonyl reduction kinetics. Discrepancies >5% between simulation and empirical data trigger recalibration of basis sets .

Methodological Design & Data Interpretation

Q. How should researchers design assays to evaluate this compound’s inhibitory effects on 5α-reductase isoforms?

  • Methodological Answer : Use recombinant human 5α-reductase isoforms (types 1 and 2) in cell-free assays with testosterone as substrate. IC50 values are calculated via nonlinear regression (GraphPad Prism). Negative controls include heat-denatured enzyme, and positive controls use finasteride (IC50 = 4 nM). Triplicate runs reduce interassay variability to <10% .

Q. What ethical and methodological considerations apply when using this compound in animal studies targeting androgen pathways?

  • Methodological Answer : Dose-ranging studies in Sprague-Dawley rats (OECD 453 guidelines) require 3D-printed slow-release implants for steady plasma levels. Ethical approval mandates minimization of animal cohorts via power analysis (α = 0.05, β = 0.2). Histopathology endpoints (prostate weight, seminal vesicles) are blinded to avoid observer bias .

Data Presentation & Reproducibility

Q. What minimal dataset details are required for publishing this compound-related research to ensure reproducibility?

  • Methodological Answer : Journals require:

  • Synthetic procedures with exact molar ratios, reaction times, and purification steps.
  • Raw spectral data (NMR, HPLC chromatograms) in Supporting Information.
  • Crystallographic data (CCDC deposition number) for X-ray structures.
  • Statistical analysis scripts (R/Python) for peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.